molecular formula C8H11N3O B3055020 N-(4-methylphenyl)hydrazinecarboxamide CAS No. 62774-57-6

N-(4-methylphenyl)hydrazinecarboxamide

Cat. No. B3055020
CAS RN: 62774-57-6
M. Wt: 165.19 g/mol
InChI Key: NJPAXSGXMVUQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methylphenyl)hydrazinecarboxamide” is a chemical compound with the molecular formula C8H11N3O . It has an average mass of 165.192 Da and a monoisotopic mass of 165.090210 Da .


Molecular Structure Analysis

The molecular structure of “N-(4-methylphenyl)hydrazinecarboxamide” consists of a hydrazinecarboxamide group attached to a 4-methylphenyl group .


Physical And Chemical Properties Analysis

“N-(4-methylphenyl)hydrazinecarboxamide” is a solid compound with a molecular formula of C8H11N3O . It has an average mass of 165.192 Da and a monoisotopic mass of 165.090210 Da .

Scientific Research Applications

Anticancer Activity

N-(4-methylphenyl)hydrazinecarboxamide derivatives exhibit promising anticancer properties. For example, thiophene-2-carboxaldehyde derivatives, including those incorporating N-(4-methylphenyl)hydrazinecarboxamide, have shown notable anticancer activity. Optical spectroscopic and docking studies provide insights into their binding characteristics and pharmacokinetic mechanisms, especially their interactions with carrier proteins like Human Serum Albumin (HSA) (Shareef et al., 2016).

Antimicrobial Properties

Some derivatives of N-(4-methylphenyl)hydrazinecarboxamide demonstrate significant antimicrobial activities. Compounds like N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been found to be effective against various bacterial and fungal strains. These compounds have been subjected to computational pharmacokinetic studies, which indicate their potential as antimicrobial agents (Ahsan et al., 2016).

Spectroscopic and Docking Studies

Research on N-(4-methylphenyl)hydrazinecarboxamide includes spectroscopic investigations and molecular docking studies. These studies are crucial for understanding the molecular interactions and properties of such compounds. Such research can contribute significantly to the development of new drugs, especially in the field of neurology (Al-Wabli et al., 2016).

Molecular Structure Analysis

Understanding the molecular structure of N-(4-methylphenyl)hydrazinecarboxamide derivatives is vital for their potential applications. X-ray crystallography and other spectroscopic methods are often used to characterize these compounds, providing insights into their structural properties and potential biological activities (Yeo & Tiekink, 2019).

Polymorphism in Drug Development

Polymorphism studies of N-(4-methylphenyl)hydrazinecarboxamide derivatives are crucial in pharmaceutical research. Understanding different polymorphic forms can lead to better drug development processes and enhanced therapeutic efficacy (Cheung et al., 2003).

Antitumor Activities

Some derivatives of N-(4-methylphenyl)hydrazinecarboxamide, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and tested for their antitumor activities. These compounds inhibit the proliferation of certain cancer cell lines, indicating their potential as antitumor agents (Hao et al., 2017).

properties

IUPAC Name

1-amino-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPAXSGXMVUQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400585
Record name Hydrazinecarboxamide, N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)hydrazinecarboxamide

CAS RN

62774-57-6
Record name Hydrazinecarboxamide, N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)hydrazinecarboxamide
Reactant of Route 3
N-(4-methylphenyl)hydrazinecarboxamide
Reactant of Route 4
N-(4-methylphenyl)hydrazinecarboxamide
Reactant of Route 5
N-(4-methylphenyl)hydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylphenyl)hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.